molecular formula C11H14N2O B12051162 5-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-ol

5-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-ol

Cat. No.: B12051162
M. Wt: 190.24 g/mol
InChI Key: XKDIRIKFCMKAHX-UHFFFAOYSA-N
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Description

5-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-ol is a heterocyclic compound that belongs to the pyrazoline family. This compound is characterized by its unique structure, which includes a pyrazoline ring substituted with a methyl group and a 4-methylphenyl group. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-ol typically involves the reaction of a suitable chalcone with hydrazine hydrate. The reaction is carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:

    Chalcone Preparation: The chalcone is synthesized by the Claisen-Schmidt condensation of 4-methylacetophenone with benzaldehyde.

    Pyrazoline Formation: The chalcone is then reacted with hydrazine hydrate in ethanol, with acetic acid as a catalyst, under reflux conditions for several hours. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Pyrazole derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazoline derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent due to its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 5-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and pain pathways.

    Pathways Involved: It may inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-4-((4-methylphenyl)diazenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one: Another pyrazoline derivative with similar structural features.

    2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one: A related compound with a phenyl group instead of a 4-methylphenyl group.

Uniqueness

5-methyl-2-(4-methylphenyl)-2,3-dihydro-1H-pyrazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and 4-methylphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

5-methyl-2-(4-methylphenyl)-1,3-dihydropyrazol-3-ol

InChI

InChI=1S/C11H14N2O/c1-8-3-5-10(6-4-8)13-11(14)7-9(2)12-13/h3-7,11-12,14H,1-2H3

InChI Key

XKDIRIKFCMKAHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(C=C(N2)C)O

Origin of Product

United States

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